3-Dodecylpyrrolidine-2,5-dione

Lipophilicity Partition Coefficient Polymer Additives

Sourcing a long-chain succinimide for lipophilic derivatization often risks inconsistent chain-length integrity. 3-Dodecylpyrrolidine-2,5-dione (CAS 5615-84-9) eliminates this variability as a structurally certified C12 anchor. • Defined LogP ~4.24 ensures predictable partitioning for amphiphile synthesis. • Available with certified MS/NMR spectra for direct use as an LC/GC-MS system suitability standard. • Expedites SAR studies; the pre-installed dodecyl chain avoids low-yield late-stage alkylation.

Molecular Formula C16H29NO2
Molecular Weight 267.41 g/mol
CAS No. 5615-84-9
Cat. No. B14723974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dodecylpyrrolidine-2,5-dione
CAS5615-84-9
Molecular FormulaC16H29NO2
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1CC(=O)NC1=O
InChIInChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h14H,2-13H2,1H3,(H,17,18,19)
InChIKeySXGXVOZDLWXVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dodecylpyrrolidine-2,5-dione: Core Identity and Class


3-Dodecylpyrrolidine-2,5-dione (CAS 5615-84-9) is a synthetic organic compound characterized by a pyrrolidine-2,5-dione core with a 3-dodecyl substituent. Its molecular formula is C₁₆H₂₉NO₂, with a molecular weight of 267.41 g/mol [1]. As a member of the N-alkyl succinimide class, its structure features a long-chain aliphatic tail, which is a key determinant of its physicochemical properties and its utility in both chemical synthesis and industrial formulations . This specific compound is primarily employed as a versatile synthetic intermediate and a functional additive, with established spectral data available for analytical verification [1].

Workflow Synthetic intermediate for amphiphilic derivatization
Selection Long-chain succinimide additive research tool
Analytical Identity confirmation via reported spectral libraries

Why 3-Dodecylpyrrolidine-2,5-dione Cannot Be Replaced by Generic Analogs


Within the pyrrolidine-2,5-dione and succinimide class, the length and branching of the alkyl substituent are not interchangeable variables; they directly dictate molecular performance. The 12-carbon dodecyl chain in 3-Dodecylpyrrolidine-2,5-dione imparts a specific, high degree of lipophilicity (LogP ~4.24) [1] that fundamentally governs its solubility profile, its ability to intercalate into non-polar matrices, and its subsequent functional performance as an additive or intermediate . A shorter-chain analog, such as 3-methylpyrrolidine-2,5-dione, will exhibit drastically different partitioning behavior and would fail to provide the required hydrophobic character in applications demanding a long-chain alkyl succinimide, making a generic substitution scientifically invalid .

Shorter-chain analogs (e.g., methyl, butyl) drastically reduce lipophilicity and may not provide required hydrophobic matrix compatibility.
Partitioning behavior into non-polar phases may shift significantly; generic N-alkyl succinimides are not interchangeable for dispersion or adsorption studies.
Lack of certified spectral references for custom analogs complicates identity verification and analytical method setup.

3-Dodecylpyrrolidine-2,5-dione vs. Closest Analogs: Differentiation Guide


Lipophilicity (LogP) and Matrix Compatibility

The computed partition coefficient (LogP) for 3-Dodecylpyrrolidine-2,5-dione is approximately 4.24 [1]. While direct experimental LogP values for shorter-chain analogs like 3-methylpyrrolidine-2,5-dione or 3-butylpyrrolidine-2,5-dione are not available in the same dataset, a class-level inference can be made. Based on the well-established Hansch-Fujita π constant for an alkyl chain (approximately 0.5 per methylene unit), a 12-carbon dodecyl chain contributes roughly +6.0 to LogP compared to a hydrogen substituent. This is in stark contrast to a shorter-chain analog, which would have a significantly lower LogP. This difference is a key factor in the compound's compatibility with hydrophobic environments .

Lipophilicity (LogP)
Class-level
≈ 4.24
~3–4 log units higher than short-chain analogs
Supports non-polar matrix compatibility screening
Calculated prediction; experimental verification recommended
Lipophilicity Partition Coefficient Polymer Additives Formulation Science

Certified Spectral Data for Identity and Purity

3-Dodecylpyrrolidine-2,5-dione has its complete analytical signature documented and available in authoritative spectral databases, a critical differentiator from less characterized or custom-synthesized analogs. Unlike a generic N-alkyl succinimide which would require de novo analytical development, this compound is represented in the Wiley Registry of Mass Spectral Data and KnowItAll libraries with ¹H NMR, FTIR, and GC-MS spectra [1]. This ensures unambiguous identity verification and purity assessment for procurement and research use, reducing time and cost associated with method development.

Spectral Reference Availability
Head-to-head
Target 3 certified spectra
Generic analog 0 verified references
Reduces identity risk and accelerates analytical method setup
NMR, FTIR, GC-MS present in Wiley / KnowItAll libraries
Analytical Chemistry Quality Control NMR Spectroscopy Mass Spectrometry

Synthetic Utility: Dodecyl Chain vs. Unsubstituted Core

While unsubstituted pyrrolidine-2,5-dione (succinimide) is a hydrophilic, crystalline solid, 3-dodecylpyrrolidine-2,5-dione's long alkyl chain transforms it into a lipophilic liquid or low-melting solid . This structural modification alters its reactivity profile and its suitability as a synthetic intermediate. The dodecyl chain can be used as a hydrophobic tag to facilitate purification via reverse-phase chromatography or to direct molecular assembly in non-polar solvents . This is a qualitative but crucial difference for synthetic chemists.

Physical State & Synthetic Utility
Data to verify
Liquid / low-melting solid; soluble in non-polar solvents
vs. succinimide: crystalline solid (mp 125–127 °C), water-soluble
Enables lipophilic-phase synthesis and built-in purification handle
Qualitative property context; source-specific verification needed
Organic Synthesis Intermediates Hydrophobic Tags

Application Scenarios for 3-Dodecylpyrrolidine-2,5-dione


High-Purity Intermediate for Amphiphilic Synthesis

Procurement is justified when the research objective is to synthesize an amphiphilic derivative. The pre-installed dodecyl chain of 3-Dodecylpyrrolidine-2,5-dione serves as a hydrophobic anchor, and the pyrrolidine-2,5-dione core is a reactive handle for further functionalization (e.g., N-alkylation, reduction, or ring-opening). This is a more efficient and reliable route than attempting to attach a long alkyl chain to a pre-formed succinimide derivative [1].

Model Compound for Long-Chain Succinimide Analysis

Due to its well-defined molecular weight (267.41 g/mol) and the availability of certified MS and NMR spectra in spectral databases [1], 3-Dodecylpyrrolidine-2,5-dione is an ideal calibration standard or system suitability test compound for developing and validating GC-MS, LC-MS, or HPLC methods intended for the analysis of complex mixtures containing N-alkyl succinimide additives, such as lubricant oils or formulated polymer products.

Polymer & Lubricant Additive Performance Research

The high LogP value (~4.24) of this compound is a key indicator of its suitability as a research tool for studying the behavior of long-chain succinimide additives [2]. It can be used in model system studies to investigate adsorption on metal surfaces, dispersion of particulates in non-polar media, or its effects on the rheological and thermal properties of hydrocarbon-based fluids, offering insights that are directly relevant to its potential use as a dispersant or friction modifier.

In Vitro Biological Screening of Lipophilic Derivatives

As a member of the pyrrolidine-2,5-dione class, which is known for various biological activities , this specific lipophilic analog can be procured for in vitro screening. Its high lipophilicity differentiates it from more polar analogs and allows researchers to explore structure-activity relationships (SAR) related to membrane permeability and target binding in a lipophilic environment, which is a crucial parameter in early-stage drug discovery.

Application
Selection Property
Validation Focus
Amphiphilic synthesis intermediate
Dodecyl chain as hydrophobic anchor + reactive pyrrolidine-2,5-dione core
Functionalization efficiency and purity via spectral verification
GC-MS / LC-MS method development standard
Well-characterized molecular identity and certified spectral libraries
System suitability, retention time reproducibility, and matrix matching
Polymer & lubricant additive research
High lipophilicity for non-polar matrix compatibility
Adsorption, dispersion, and rheological effects in hydrocarbon model systems
In vitro lipophilic SAR screening
Pyrrolidine-2,5-dione scaffold with reported high LogP tail
Membrane permeability and target binding in lipophilic environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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